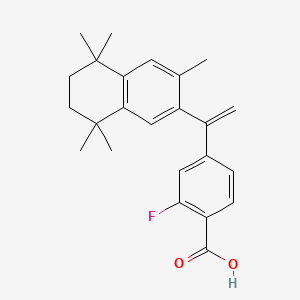

Fluorobexarotene

Description

Properties

IUPAC Name |

2-fluoro-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FO2/c1-14-11-19-20(24(5,6)10-9-23(19,3)4)13-18(14)15(2)16-7-8-17(22(26)27)21(25)12-16/h7-8,11-13H,2,9-10H2,1,3-6H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKAWHRSPCHMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021433 | |

| Record name | Fluorobexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190848-23-7 | |

| Record name | Fluorobexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Yield Optimization of Fluorobexarotene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for Fluorobexarotene, a fluorinated analog of the retinoid X receptor (RXR) agonist, bexarotene. While a specific non-radiolabeled entity named "this compound" is not extensively documented, this guide extrapolates a detailed synthetic protocol from the published synthesis of a fluorine-18 labeled bexarotene analog. The core of this synthesis revolves around a strategic multi-step process, including the formation of a key fluorinated benzoic acid derivative, a Friedel-Crafts acylation to construct the ketone intermediate, and a subsequent olefination reaction to yield the final product.

This document offers detailed experimental protocols for each critical step, strategies for yield optimization, and a summary of quantitative data in tabular format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear conceptual understanding.

Proposed Synthesis of this compound

The proposed synthesis of this compound, specifically 2-fluoro-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoic acid, is a multi-step process. The overall strategy involves the synthesis of two key precursors: 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene and a fluorinated benzoic acid derivative, which are then coupled and further modified to obtain the target molecule.

Experimental Workflow

The following diagram illustrates the overall synthetic workflow for this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

Synthesis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

This precursor is synthesized via a Friedel-Crafts alkylation of p-xylene with 2,5-dichloro-2,5-dimethylhexane.

-

Materials: p-Xylene, 2,5-dichloro-2,5-dimethylhexane, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM).

-

Procedure:

-

To a stirred solution of p-xylene in anhydrous DCM at 0 °C, add anhydrous AlCl₃ portion-wise.

-

Slowly add a solution of 2,5-dichloro-2,5-dimethylhexane in anhydrous DCM to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene.

-

Synthesis of Methyl 4-(bromomethyl)-2-fluorobenzoate

This fluorinated precursor is prepared in a multi-step sequence starting from m-fluorotoluene.

-

Step 1: Synthesis of 2-Fluoro-4-methylbenzoic Acid

-

Materials: m-Fluorotoluene, trichloroacetyl chloride, anhydrous aluminum chloride (AlCl₃), sodium hydroxide (NaOH), hydrochloric acid (HCl).

-

Procedure:

-

Perform a Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride using AlCl₃ as a catalyst.[1]

-

Hydrolyze the resulting ketone intermediate under basic conditions (e.g., NaOH solution).[1]

-

Acidify the reaction mixture with HCl to precipitate the isomeric mixture of fluoromethylbenzoic acids.

-

Isolate the desired 2-fluoro-4-methylbenzoic acid isomer through recrystallization.[1]

-

-

-

Step 2: Esterification to Methyl 2-fluoro-4-methylbenzoate

-

Materials: 2-Fluoro-4-methylbenzoic acid, methanol, sulfuric acid (catalytic amount).

-

Procedure:

-

Reflux a solution of 2-fluoro-4-methylbenzoic acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-fluoro-4-methylbenzoate.

-

-

-

Step 3: Bromination to Methyl 4-(bromomethyl)-2-fluorobenzoate

-

Materials: Methyl 2-fluoro-4-methylbenzoate, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).

-

Procedure:

-

Reflux a mixture of methyl 2-fluoro-4-methylbenzoate, NBS, and a catalytic amount of BPO in CCl₄ for 2-4 hours.

-

Cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain methyl 4-(bromomethyl)-2-fluorobenzoate.

-

-

Friedel-Crafts Acylation to the Ketone Intermediate

-

Materials: 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, 2-fluoro-4-(chlorocarbonyl)benzoic acid methyl ester (prepared from the corresponding acid using thionyl chloride), anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C, add a solution of 2-fluoro-4-(chlorocarbonyl)benzoic acid methyl ester in DCM.

-

Slowly add a solution of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene in DCM.

-

Stir the reaction at room temperature for 3-5 hours.

-

Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the ketone intermediate.

-

Olefination to this compound Ester

A Horner-Wadsworth-Emmons reaction is generally preferred for this step to favor the formation of the E-alkene.[2][3]

-

Materials: Ketone intermediate, triethyl phosphonoacetate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a suspension of NaH in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.

-

Stir the mixture at room temperature for 30 minutes to generate the phosphonate ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of the ketone intermediate in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the this compound ester.

-

Hydrolysis to this compound

-

Materials: this compound ester, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), tetrahydrofuran (THF), water, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the this compound ester in a mixture of THF and water.

-

Add an excess of LiOH or NaOH and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Quantitative Data Summary

The following tables summarize the key reactions and estimated yields for the synthesis of this compound. The overall yield for a similar multi-step synthesis of a fluorinated bexarotene analog was reported to be low, around 3%. The yields presented below are typical ranges for these types of reactions and should be used as a baseline for optimization studies.

| Reaction Step | Reactants | Product | Typical Yield Range (%) |

| Friedel-Crafts Alkylation | p-Xylene, 2,5-Dichloro-2,5-dimethylhexane | 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene | 60-75 |

| Friedel-Crafts Acylation & Hydrolysis | m-Fluorotoluene, Trichloroacetyl Chloride | 2-Fluoro-4-methylbenzoic Acid | 50-65 |

| Esterification | 2-Fluoro-4-methylbenzoic Acid, Methanol | Methyl 2-fluoro-4-methylbenzoate | 85-95 |

| Bromination | Methyl 2-fluoro-4-methylbenzoate, NBS | Methyl 4-(bromomethyl)-2-fluorobenzoate | 60-70 |

| Friedel-Crafts Acylation | Tetralin derivative, Fluorinated acid chloride | Ketone Intermediate | 50-70 |

| Horner-Wadsworth-Emmons Reaction | Ketone Intermediate, Triethyl phosphonoacetate | This compound Ester | 70-85 |

| Hydrolysis | This compound Ester | This compound | 80-95 |

Yield Optimization Strategies

Optimizing the yield of each step is crucial for an efficient overall synthesis. The following are key considerations for the critical reactions:

Friedel-Crafts Acylation

-

Catalyst: The choice and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) are critical. Stoichiometric amounts are often required. The activity of the catalyst should be ensured (e.g., fresh, anhydrous AlCl₃).

-

Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like dichloromethane or carbon disulfide are common. Nitrobenzene can be used for less reactive substrates but poses safety and environmental concerns.

-

Temperature: The reaction is typically started at a low temperature (0 °C) and then allowed to warm to room temperature. Controlling the temperature is important to minimize side reactions.

-

Reactant Purity: The purity of the starting materials, particularly the acid chloride and the aromatic substrate, is essential for high yields.

Horner-Wadsworth-Emmons Reaction

-

Base: The choice of base for deprotonating the phosphonate ester is crucial. Strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide are commonly used. The stoichiometry of the base should be carefully controlled.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are standard. The absence of water is critical for the reaction's success.

-

Temperature: The deprotonation is usually carried out at 0 °C, and the subsequent reaction with the ketone can be performed at temperatures ranging from 0 °C to room temperature.

-

Stereoselectivity: The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene, which is desirable for bexarotene analogs. Using stabilized phosphonate ylides enhances this selectivity. The Still-Gennari modification can be employed to favor the (Z)-isomer if needed.

Purification

-

Chromatography: Column chromatography using silica gel is a standard method for purifying the intermediates and the final product. The choice of eluent system is critical for good separation.

-

Recrystallization: Recrystallization is an effective method for purifying solid intermediates and the final product, especially for removing minor isomers and impurities.

-

Washing/Extraction: Thorough washing and extraction steps during the workup are essential to remove unreacted starting materials, catalysts, and byproducts.

Signaling Pathways of Bexarotene and its Analogs

Bexarotene and its analogs exert their therapeutic effects by selectively activating Retinoid X Receptors (RXRs). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). The activation of these heterodimers modulates the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and metabolism.

RXR Heterodimer Signaling

The following diagram illustrates the general mechanism of RXR heterodimer activation by a ligand like this compound.

Specific RXR Heterodimer Pathways

Bexarotene's activation of different RXR heterodimers leads to distinct downstream effects.

-

RXR/RAR Pathway: This pathway is crucial for the anti-cancer effects of retinoids. The RXR/RAR heterodimer is considered "non-permissive," meaning that the presence of an RAR ligand is required for significant transcriptional activation. However, bexarotene can synergize with RAR agonists.

-

RXR/PPAR Pathway: Activation of the RXR/PPARγ heterodimer has been implicated in the neuroprotective effects of bexarotene and also plays a role in adipocyte differentiation.

-

RXR/LXR Pathway: This "permissive" heterodimer is involved in the regulation of lipid metabolism. Bexarotene's activation of this pathway can lead to hypertriglyceridemia, a known side effect.

This technical guide provides a foundational framework for the synthesis and understanding of this compound. The provided protocols and optimization strategies should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further experimental validation and refinement of these methods are encouraged to establish a robust and high-yielding synthetic route.

References

An In-depth Technical Guide on the Mechanism of Action of Fluorobexarotene in Alzheimer's Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Fluorobexarotene, a selective retinoid X receptor (RXR) agonist, in preclinical models of Alzheimer's disease (AD). Drawing upon a range of studies, this document details the molecular pathways influenced by this compound and its non-fluorinated analog, bexarotene, their effects on amyloid-beta (Aβ) pathology, and the corresponding impact on cognitive function. This guide includes structured quantitative data from key studies, detailed experimental methodologies, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: RXR Agonism and Enhanced Aβ Clearance

The primary mechanism of action of this compound in Alzheimer's disease models is its function as a potent and selective agonist of Retinoid X Receptors (RXRs).[1][2] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs), to regulate the transcription of a variety of genes.[3][4] In the context of AD, the activation of RXR by this compound is primarily understood to enhance the clearance of amyloid-beta (Aβ) peptides from the brain.[2]

This enhanced clearance is largely mediated by the upregulation of Apolipoprotein E (ApoE) and the ATP-binding cassette transporter A1 (ABCA1). ApoE is a key lipid-transport protein in the brain that plays a crucial role in the transport and metabolism of cholesterol and other lipids. Importantly, ApoE is also involved in the clearance of Aβ. The lipidation of ApoE by ABCA1 is a critical step in this process, as lipidated ApoE is more effective at binding to and facilitating the degradation of soluble Aβ.

Studies in various transgenic mouse models of AD have demonstrated that treatment with bexarotene leads to increased expression of ApoE and ABCA1 in the brain. This, in turn, is associated with a significant reduction in soluble Aβ levels. Some initial studies also reported a rapid reduction in insoluble Aβ plaques, although this finding has been less consistently replicated in subsequent research.

Alternative and Complementary Mechanisms of Action

Beyond the primary pathway of ApoE-mediated Aβ clearance, research suggests that this compound may exert its therapeutic effects through several other mechanisms:

-

Direct Inhibition of Aβ Aggregation: Some studies propose that bexarotene can directly interact with Aβ peptides, inhibiting their aggregation into neurotoxic oligomers and fibrils. This mechanism is thought to involve the drug binding to Aβ and preventing the primary nucleation step in the aggregation cascade.

-

Modulation of Neuroinflammation: Neuroinflammation is a key pathological feature of Alzheimer's disease, with activated microglia and astrocytes contributing to neuronal damage. RXR agonists, including bexarotene, have been shown to modulate the inflammatory response in the brain. This includes shifting microglia towards a more phagocytic phenotype, which can enhance the clearance of Aβ deposits, and reducing the production of pro-inflammatory cytokines.

-

Restoration of Synaptic Plasticity and Reduction of Network Hyperexcitability: Synaptic dysfunction and neuronal network hyperexcitability are early events in the progression of AD. Evidence suggests that bexarotene can restore synaptic plasticity and reduce neuronal hyperexcitability in AD mouse models. This effect may be independent of its Aβ-lowering properties and could contribute to the observed cognitive improvements.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the effects of bexarotene in various Alzheimer's disease mouse models.

Table 1: Effects of Bexarotene on Amyloid-Beta (Aβ) Levels in AD Mouse Models

| Mouse Model | Age (months) | Treatment Duration | Soluble Aβ Reduction | Insoluble Aβ / Plaque Reduction | Reference |

| APP/PS1 | 6 | 3-14 days | ~30% reduction in soluble Aβ | ~75% reduction in total and thioflavin-S+ plaques after 7-14 days | |

| APP/PS1 | 11 | 7 days | Significant reduction in soluble Aβ40 and Aβ42 | ~50% reduction in plaque number | |

| 5XFAD | - | 7 days | Reduction in soluble Aβ40 | No change in amyloid deposition | |

| E4FAD | 6 | - | Decrease in soluble Aβ levels | - | |

| TASTPM | - | 7 days | No significant change | No significant change | |

| APP/PS1 | - | 15 or 90 days | - | OAB-14 (a bexarotene derivative) cleared 71% of Aβ |

Table 2: Effects of Bexarotene on Cognitive Function in AD Mouse Models

| Mouse Model | Age (months) | Treatment Duration | Cognitive Test | Outcome | Reference |

| APP Mutant | - | - | Nesting Behavior | Improved within 72 hours | |

| APP/PS1 | - | 10 days | Morris Water Maze & Novel Object Recognition | Performance restored to the level of non-transgenic controls | |

| 3xTg-AD | 24 | 30 days | Morris Water Maze | Cognitive improvement | |

| Ts65Dn | - | 9 weeks | Morris Water Maze | Diminished reference, working, and spatial learning and memory |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies.

Animal Models and Drug Administration

-

Mouse Models: A variety of transgenic mouse models are used to recapitulate different aspects of Alzheimer's disease pathology. These include:

-

APP/PS1: Mice expressing mutant forms of the human amyloid precursor protein (APP) and presenilin-1 (PS1) genes, leading to age-dependent accumulation of Aβ plaques.

-

5XFAD: Mice expressing five familial Alzheimer's disease mutations in the APP and PS1 genes, resulting in rapid and aggressive Aβ deposition.

-

E4FAD: 5XFAD mice also expressing the human APOE4 allele.

-

3xTg-AD: Mice harboring three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) that develop both Aβ plaques and tau pathology.

-

Ts65Dn: A mouse model of Down syndrome that exhibits some AD-like pathologies.

-

-

Drug Administration: Bexarotene is typically formulated in a vehicle solution (e.g., water) and administered orally via gavage. A common dosage used in mouse studies is 100 mg/kg/day.

Biochemical Analysis

-

Amyloid-Beta (Aβ) Quantification (ELISA):

-

Brain Homogenization: Brain tissue is homogenized in a buffer containing protease inhibitors.

-

Sequential Extraction: Soluble Aβ is extracted using a diethylamine (DEA) solution, followed by centrifugation. The remaining pellet, containing insoluble Aβ, is then extracted using formic acid.

-

ELISA: Commercially available or in-house sandwich ELISA kits are used to quantify the levels of Aβ40 and Aβ42 in the soluble and insoluble fractions. This involves coating a plate with a capture antibody specific for Aβ, adding the brain extracts, and then detecting the captured Aβ with a detection antibody conjugated to an enzyme.

-

-

Western Blotting for ApoE and ABCA1:

-

Protein Extraction: Brain tissue is homogenized in a lysis buffer to extract proteins.

-

SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for ApoE and ABCA1, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Histological Analysis

-

Immunohistochemistry for Aβ Plaques:

-

Tissue Preparation: Mouse brains are fixed, embedded in paraffin or frozen, and sectioned.

-

Antigen Retrieval: Sections are treated to unmask the Aβ epitopes, often using formic acid.

-

Immunostaining: Sections are incubated with a primary antibody against Aβ (e.g., 6E10 or 4G8), followed by a secondary antibody conjugated to a fluorescent tag or an enzyme for colorimetric detection.

-

Imaging: Stained sections are imaged using a microscope, and the plaque burden (e.g., percentage of area covered by plaques) is quantified using image analysis software.

-

Behavioral Testing

-

Morris Water Maze (MWM):

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues in the room. The time to find the platform (escape latency) and the path length are recorded.

-

Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

-

Novel Object Recognition (NOR):

-

Habituation: Mice are allowed to explore an empty arena.

-

Training/Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them.

-

Test Phase: One of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates recognition memory.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows described in this guide.

Caption: Core signaling pathway of this compound in Alzheimer's disease models.

Caption: General experimental workflow for preclinical studies of this compound.

Conclusion

This compound demonstrates a multifaceted mechanism of action in preclinical models of Alzheimer's disease, primarily centered on its role as an RXR agonist. The upregulation of the ApoE/ABCA1 pathway and subsequent enhancement of Aβ clearance is the most well-established therapeutic mechanism. However, its potential to directly inhibit Aβ aggregation, modulate neuroinflammation, and restore synaptic function highlights its promise as a potential disease-modifying therapy. While initial preclinical results were highly encouraging, subsequent studies have shown some variability, underscoring the need for further research to fully elucidate its therapeutic potential and the optimal conditions for its efficacy. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of Alzheimer's drug discovery and development.

References

Fluorobexarotene's Affinity for Retinoid X Receptor Subtypes: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of Fluorobexarotene for the α, β, and γ subtypes of the Retinoid X Receptor (RXR). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Quantitative Binding Affinity Data

One source indicates that this compound possesses an apparent RXR binding affinity that is 75% greater than that of Bexarotene.[1][2]

Table 1: Binding Affinity of this compound for RXRα

| Compound | Receptor Subtype | Binding Affinity Metric | Value (nM) |

| This compound | RXRα | Ki | 12[1][2] |

| This compound | RXRα | EC50 | 43[1] |

Table 2: Comparative Binding Affinity of Bexarotene for RXR Subtypes

| Compound | Receptor Subtype | Binding Affinity Metric | Value (nM) |

| Bexarotene | RXRα | EC50 | 33 |

| Bexarotene | RXRβ | EC50 | 24 |

| Bexarotene | RXRγ | EC50 | 25 |

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the binding affinity of a compound like this compound for RXR subtypes is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Principle

The assay quantifies the concentration of the unlabeled test compound required to inhibit 50% of the specific binding of the radioligand (IC50). This IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Generalized Protocol

-

Receptor Preparation:

-

Cell membranes or tissue homogenates expressing the target RXR subtype (α, β, or γ) are prepared.

-

The protein concentration of the receptor preparation is determined using a standard method, such as a BCA assay.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

A fixed concentration of a suitable radioligand (e.g., [3H]-9-cis-retinoic acid) is incubated with the receptor preparation.

-

A range of concentrations of the unlabeled competitor compound (this compound) is added to the wells.

-

Control wells are included to determine total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled ligand to saturate the binding sites).

-

-

Incubation:

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass-fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

-

The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Binding Affinity Determination.

Retinoid X Receptor (RXR) Signaling Pathway

Retinoid X Receptors are nuclear receptors that play a central role in regulating gene expression by forming heterodimers with a variety of other nuclear receptors. This partnership is crucial for the control of numerous physiological processes, including development, metabolism, and cell differentiation.

The RXR signaling pathway is initiated by the binding of a ligand, such as this compound, to the ligand-binding domain of RXR. This binding event induces a conformational change in the receptor. In the absence of a ligand, the RXR heterodimer is typically bound to a specific DNA sequence known as a hormone response element (HRE) and is associated with co-repressor proteins that inhibit gene transcription.

Upon ligand binding, the co-repressor complex dissociates, and a co-activator complex is recruited. This co-activator complex then modifies the chromatin structure, facilitating the transcription of downstream target genes.

RXR heterodimers can be classified as either "permissive" or "non-permissive".

-

Permissive Heterodimers (e.g., with PPAR, LXR, FXR) can be activated by ligands of either RXR or its partner receptor.

-

Non-permissive Heterodimers (e.g., with VDR, TR, RAR) are generally only activated by the ligand of the partner receptor, with the RXR ligand having a synergistic or no effect.

RXR Heterodimer Signaling Pathway.

References

Fluorobexarotene vs. Bexarotene: A Comparative Analysis of Chemical Properties for Drug Development Professionals

An In-depth Technical Guide

Introduction

Bexarotene is a third-generation synthetic retinoid, highly selective for Retinoid X Receptors (RXRs), and is an established therapeutic agent for cutaneous T-cell lymphoma (CTCL)[1][2]. As a cornerstone of rexinoid-based therapies, its mechanism involves binding to RXRs, which function as ligand-activated transcription factors controlling gene expression related to cell growth, differentiation, and apoptosis[2][3][4]. Fluorobexarotene, a fluorinated analog of bexarotene, has been developed to potentially enhance the therapeutic profile of its parent compound. This guide provides a detailed comparison of the chemical properties of this compound and Bexarotene, offering insights for researchers and professionals in drug development.

Chemical Structure and Core Properties

The primary structural difference between Bexarotene and this compound is the addition of a single fluorine atom to the benzoic acid ring of the molecule. This seemingly minor modification significantly influences the compound's physicochemical and pharmacological properties.

-

Bexarotene: 4-[1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid.

-

This compound: 2-fluoro-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid.

Comparative Summary of Chemical and Pharmacological Properties

The following table summarizes the key quantitative differences between the two compounds, derived from experimental and computational data.

| Property | Bexarotene | This compound | Reference |

| Molecular Formula | C₂₄H₂₈O₂ | C₂₄H₂₇FO₂ | |

| Molecular Weight | 348.48 g/mol | 366.47 g/mol | |

| CAS Number | 153559-49-0 | 1190848-23-7 | |

| Appearance | White to off-white powder | - | |

| LogP (Lipophilicity) | 6.86 - 6.94 | - | |

| Water Solubility | Poorly soluble (~0.000149 mg/mL) | - | |

| Solubility in DMSO | ~10-65 mg/mL | 5 mg/mL | |

| RXRα Binding Affinity (Kᵢ) | - | 12 nM | |

| RXRα Agonist Activity (EC₅₀) | 20-33 nM | 43 nM | |

| Protein Binding | >99% | - | |

| Metabolism | Hepatic (CYP3A4-mediated) | - |

Detailed Analysis of Key Differences

Impact of Fluorination

The strategic placement of a fluorine atom in this compound is a common medicinal chemistry technique known as "fluorine scanning." This modification can alter a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolic attack at that position, potentially increasing the drug's half-life.

-

Binding Affinity: Fluorine's high electronegativity can change the electronic profile of the molecule, leading to altered interactions with the target receptor. In this case, this compound is reported to have an apparent RXR binding affinity that is 75% greater than Bexarotene.

-

Lipophilicity: Fluorination generally increases a compound's lipophilicity, which can affect its absorption, distribution, and ability to cross cellular membranes, including the blood-brain barrier.

Receptor Binding and Activity

Both compounds are potent and selective agonists for Retinoid X Receptors (RXRα, RXRβ, and RXRγ). Upon activation, these receptors form homodimers or heterodimers with other nuclear receptors like Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARs) to regulate gene transcription.

-

Bexarotene demonstrates high-affinity binding with EC₅₀ values of 33 nM, 24 nM, and 25 nM for RXRα, RXRβ, and RXRγ, respectively. It shows limited affinity for RARs (EC₅₀ >10,000 nM).

-

This compound is a potent RXR agonist with a reported Kᵢ value of 12 nM and an EC₅₀ of 43 nM for the RXRα subtype. Its significantly higher binding affinity suggests that it may achieve a therapeutic effect at lower concentrations than Bexarotene.

Solubility and Bioavailability

Blood-Brain Barrier (BBB) Permeability

Bexarotene is noted to be a fat-soluble, small-molecule agent that can penetrate the blood-brain barrier. This property has led to its investigation in neurodegenerative diseases like Alzheimer's. The predicted high BBB permeability for Bexarotene suggests that this compound, as a structurally similar and potentially more lipophilic analog, would also be expected to cross the BBB.

Signaling Pathway Visualization

Bexarotene and this compound exert their effects by activating the RXR signaling pathway. The ligand binds to RXR in the cytoplasm or nucleus, inducing a conformational change that promotes dimerization and subsequent binding to RXR response elements (RXREs) on the DNA, thereby modulating gene transcription.

References

Crystallographic and Mechanistic Insights into Retinoid X Receptor Activation: A Technical Guide Focused on Bexarotene, a Close Analog of Fluorobexarotene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the crystallographic data and experimental protocols for the Retinoid X Receptor (RXR) bound to the potent agonist bexarotene. Due to the current unavailability of a publicly accessible crystal structure for Fluorobexarotene bound to RXR, this document utilizes the closely related and structurally similar compound, bexarotene, as a proxy. The data presented herein is derived from the Protein Data Bank (PDB) entry 4K6I . Furthermore, this guide elucidates the broader signaling context of RXR activation.

Introduction to this compound and Bexarotene

This compound is a potent agonist of the Retinoid X Receptor (RXR) with a reported Ki value of 12 nM and an EC50 value of 43 nM for RXRα. It exhibits a 75% greater binding affinity for RXR compared to its non-fluorinated counterpart, bexarotene. Bexarotene is also a high-affinity RXR agonist that is clinically approved for the treatment of cutaneous T-cell lymphoma. Both molecules function by binding to the ligand-binding pocket of RXR, inducing a conformational change that facilitates the recruitment of coactivator proteins and subsequent modulation of gene expression.

Crystallographic Data of Bexarotene Bound to RXRα Ligand-Binding Domain

The following tables summarize the quantitative crystallographic data for the human RXRα ligand-binding domain in complex with bexarotene and a coactivator peptide from the glucocorticoid receptor-interacting protein 1 (GRIP-1), as deposited in the Protein Data Bank under the accession code 4K6I.

Data Collection and Refinement Statistics

| Parameter | Value |

| PDB ID | 4K6I |

| Resolution (Å) | 2.10 |

| R-value work | 0.246 |

| R-value free | 0.288 |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (Å) | a=41.98, b=60.89, c=100.28 |

| Unit Cell Angles (°) | α=90, β=90, γ=90 |

Macromolecule and Ligand Information

| Component | Details |

| Macromolecule | Retinoid X receptor alpha |

| Organism | Homo sapiens |

| Expression System | Escherichia coli |

| Ligand | Bexarotene (Targretin) |

| Coactivator Peptide | GRIP-1 |

Experimental Protocols

The following sections detail the methodologies employed in the determination of the crystal structure of the bexarotene-RXRα complex (PDB: 4K6I).

Protein Expression and Purification

The human RXRα ligand-binding domain (LBD) was expressed in Escherichia coli. The protein was then purified using a combination of chromatography techniques, likely including affinity chromatography (e.g., Ni-NTA for a His-tagged protein) followed by size-exclusion chromatography to ensure a homogenous sample.

Crystallization

Crystals of the RXRα LBD in complex with bexarotene and the GRIP-1 coactivator peptide were grown using the vapor diffusion method. In this technique, a drop containing the purified protein-ligand-peptide complex, a precipitant solution, and buffers is allowed to equilibrate with a larger reservoir of the precipitant solution. This slow equilibration process gradually increases the concentration of the protein complex, leading to the formation of well-ordered crystals.

X-ray Diffraction Data Collection

X-ray diffraction data were collected from a single crystal of the complex. The crystal was cryo-cooled to minimize radiation damage during data collection. Data were collected at a synchrotron source to obtain high-resolution diffraction patterns.

Structure Determination and Refinement

The phases of the diffraction data were likely determined using molecular replacement, with a previously determined structure of an RXR LBD as a search model. The initial model was then refined against the experimental diffraction data. This iterative process involves adjustments to the atomic coordinates of the model to improve the agreement between the calculated and observed diffraction patterns, as measured by the R-work and R-free values. The final model was validated for its geometric quality and fit to the electron density map.

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental and biological contexts, the following diagrams have been generated using the Graphviz DOT language.

Unraveling the In Vivo Journey of Bexarotene: A Deep Dive into its Pharmacokinetics and Bioavailability

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bexarotene, a synthetic retinoid and a selective agonist for the Retinoid X Receptor (RXR), has garnered significant attention for its therapeutic potential in oncology, particularly in the treatment of cutaneous T-cell lymphoma. Its mechanism of action, involving the regulation of gene expression through RXR heterodimerization, underscores the importance of understanding its systemic exposure and disposition in vivo. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Bexarotene, drawing from key preclinical and clinical studies. We delve into its absorption, distribution, metabolism, and excretion (ADME) profiles across different species, explore factors influencing its bioavailability, and present detailed experimental methodologies to aid in the design and interpretation of future research. It is important to note that the compound "Fluorobexarotene" as queried did not yield specific results; therefore, this guide focuses on the well-documented parent compound, Bexarotene.

Pharmacokinetic Profile of Bexarotene

The pharmacokinetic properties of Bexarotene are characterized by its low aqueous solubility, high plasma protein binding, and extensive metabolism, primarily mediated by Cytochrome P450 3A4 (CYP3A4)[1]. These factors contribute to its variable oral bioavailability and are critical considerations in its clinical application.

Pharmacokinetic Parameters Across Species

The following table summarizes key pharmacokinetic parameters of Bexarotene observed in various in vivo studies. These data highlight the inter-species differences and the impact of formulation on drug exposure.

| Species | Model | Dose & Route | Cmax | Tmax | AUC | Half-life (t1/2) | Bioavailability | Reference |

| Human | Healthy Subjects | Oral | ~85:1 (Plasma:CSF ratio) | - | - | - | Poor CNS Penetration | [2] |

| Baboon | - | - | ~50:1 (Brain:Tissue ratio for 18F-Bexarotene) | - | - | - | - | [2] |

| Mouse | C57BL/6 | 100 mg/kg, Oral Gavage | Plasma: ~4.2x higher than 25 mg/kg doseBrain: ~4.8x higher than 25 mg/kg dose | - | Plasma: ~3.7x higher than 25 mg/kg doseBrain: ~3.4x higher than 25 mg/kg dose | Similar in plasma and brain | Freely CNS permeable | [3] |

| Rat | Chronic Kidney Disease (CKD) | - | 1.3-fold increase in exposure vs. control | - | - | - | - | [1] |

| Rat | - | Oral | - | - | - | - | <20% (as parent drug) | |

| Rat | - | Oral (BEX-pyrazine cocrystal) | 1.8x higher than pure BEX | - | 1.7x higher than pure BEX (AUC0-8h) | - | Improved | |

| Rat | - | Oral (BEX-2,5-dimethylpyrazine cocrystal) | 2.1x higher than pure BEX | - | 1.8x higher than pure BEX (AUC0-8h) | - | Improved | |

| Rat | - | Oral (Lipid Solution) | - | - | - | - | Predicted: 34.2 ± 1.6%In vivo: 31.5 ± 13.4% | |

| Rat | - | Oral (Lipid Suspension) | - | - | - | - | Predicted: 36.2 ± 2.6%In vivo: 31.4 ± 5.2% |

Experimental Methodologies

A thorough understanding of the experimental protocols is crucial for the replication and interpretation of pharmacokinetic studies. Below are detailed methodologies from key in vivo experiments with Bexarotene.

Pharmacokinetic Study in Mice

-

Animal Model: C57BL/6 mice.

-

Drug Administration: Bexarotene (Targretin) was suspended in water and administered via oral gavage at a final dose of 100 mg/kg.

-

Sample Collection: Brains were collected at various time points between 0 and 8 hours post-administration.

-

Sample Preparation: Brains were homogenized in phosphate-buffered saline (PBS) at a 2:1 ratio (PBS:brain by weight). Bexarotene and an internal standard were extracted from plasma and brain homogenate through protein precipitation.

-

Analytical Method: The concentrations of Bexarotene in plasma and brain extracts were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Bioavailability Study of Bexarotene Cocrystals in Rats

-

Animal Model: Rats.

-

Formulations:

-

Commercially available Bexarotene powder (control).

-

Bexarotene-pyrazine cocrystal.

-

Bexarotene-2,5-dimethylpyrazine cocrystal.

-

-

Study Design: A pharmacokinetic study in rats was conducted to evaluate the in vivo absorption of the different Bexarotene formulations.

-

Data Analysis: Plasma concentrations of Bexarotene were measured over time to determine pharmacokinetic parameters such as Cmax and AUC.

In Vitro-In Vivo Extrapolation of Bexarotene Metabolism in Rats

-

In Vitro Studies:

-

Microsomal Stability: The metabolic stability of Bexarotene was assessed using liver microsomes from control, chronic kidney disease (CKD), and acute kidney injury (AKI) rats.

-

Plasma Protein Binding: The fraction of unbound Bexarotene in plasma from control, CKD, and AKI rats was determined.

-

-

In Vivo Study:

-

Animal Models: Control, CKD, and AKI rats were used in a preclinical pharmacokinetic study.

-

-

Modeling: A physiologically based pharmacokinetic (PBPK) model was developed to extrapolate the in vitro metabolism data to predict the in vivo pharmacokinetics of Bexarotene.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex processes involved in Bexarotene's mechanism of action and its pharmacokinetic analysis, the following diagrams have been generated using the DOT language.

Bexarotene-Activated Retinoid X Receptor (RXR) Signaling Pathway

Caption: Bexarotene activates the RXR signaling pathway, leading to gene transcription.

General Workflow for an In Vivo Pharmacokinetic Study of Bexarotene

Caption: Workflow for a typical in vivo pharmacokinetic study of Bexarotene.

Factors Influencing Bioavailability

The oral bioavailability of Bexarotene is generally low, primarily due to its poor aqueous solubility. Several strategies have been investigated to enhance its bioavailability:

-

Cocrystallization: Forming cocrystals of Bexarotene with coformers like pyrazine and 2,5-dimethylpyrazine has been shown to significantly improve its dissolution and, consequently, its oral absorption in rats. The plasma exposure (AUC) of these cocrystals was 1.7 to 1.8 times higher than that of the commercially available Bexarotene powder.

-

Lipid-Based Formulations: Administering Bexarotene in lipid solutions or suspensions can also enhance its oral bioavailability. A study combining in vitro lipolysis with microsomal stability predicted an oral bioavailability of 31-36% for such formulations, which correlated well with in vivo findings in rats.

Distribution and CNS Penetration

The distribution of Bexarotene into tissues, particularly the central nervous system (CNS), is a critical aspect of its pharmacology, especially for potential applications in neurological disorders.

-

Human Studies: In healthy human subjects, Bexarotene exhibits poor CNS penetration, with a peak plasma to cerebrospinal fluid (CSF) drug level ratio of approximately 85:1.

-

Non-Human Primate Studies: Studies in baboons using 18F-labeled Bexarotene showed rapid entry into the brain, but the brain-to-tissue concentration ratio was around 50:1, indicating limited retention.

-

Rodent Studies: In contrast to humans and baboons, Bexarotene is reported to be freely permeable to the CNS in mice. This species-specific difference is a crucial consideration when extrapolating preclinical findings to humans.

Metabolism and Excretion

Bexarotene is extensively metabolized in the liver, primarily by the CYP3A4 enzyme system.

-

Major Metabolites: The primary metabolic pathways involve oxidation, leading to the formation of 6-hydroxy-bexarotene and 7-hydroxy-bexarotene, which can be further glucuronidated. These oxidative metabolites have significantly reduced activity at retinoid X receptors compared to the parent compound.

-

Impact of Renal Impairment: Studies in rats with chronic kidney disease have shown that renal impairment can affect the metabolism of Bexarotene. In these models, there was an increase in the unbound fraction of Bexarotene in plasma and a decrease in its intrinsic clearance, leading to higher systemic exposure.

-

Excretion: The elimination of Bexarotene and its metabolites is primarily through the biliary route.

Conclusion

The in vivo pharmacokinetics of Bexarotene are complex and influenced by multiple factors, including its physicochemical properties, formulation, and the physiological state of the individual. Its low oral bioavailability and poor CNS penetration in humans present significant challenges for its therapeutic development. However, formulation strategies such as cocrystallization and lipid-based delivery systems show promise in overcoming the bioavailability limitations. The detailed experimental methodologies and pharmacokinetic data presented in this guide serve as a valuable resource for researchers and drug development professionals working to optimize the therapeutic potential of Bexarotene and design novel rexinoids with improved pharmacokinetic profiles. A thorough understanding of its ADME properties is paramount for its safe and effective use in clinical practice.

References

Unraveling the Off-Target Profile of Fluorobexarotene: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorobexarotene, a potent and selective retinoid X receptor (RXR) agonist, has demonstrated significant potential in preclinical research. With a reported Ki value of 12 nM and an EC50 of 43 nM for RXRα, its on-target activity is well-established.[1][2][3] Furthermore, this compound exhibits an apparent RXR binding affinity that is 75% greater than its predecessor, Bexarotene.[1][2] However, as with any therapeutic candidate, a thorough understanding of its off-target effects is paramount for a comprehensive safety assessment and successful clinical translation.

Due to the limited availability of direct preclinical studies on the off-target effects of this compound, this technical guide leverages the extensive data available for its structural and mechanistic analog, Bexarotene. This approach is scientifically justified by their shared mechanism of action as RXR agonists. The off-target effects of Bexarotene are primarily mediated through the formation of heterodimers between RXR and other nuclear receptors, as well as direct binding to other proteins. This guide will therefore detail the known and potential off-target interactions of this compound, provide in-depth experimental protocols for their assessment, and present available quantitative data in a structured format.

On-Target and Predicted Off-Target Signaling Pathways

The on-target effect of this compound is the activation of RXR, which can form homodimers or heterodimers with other nuclear receptors. The off-target effects are largely a consequence of RXR's promiscuous partnering, leading to the modulation of various signaling pathways.

Quantitative Data on Off-Target Effects

The following tables summarize the available quantitative data for this compound's on-target potency and the off-target effects of the closely related compound, Bexarotene. This data is critical for contextualizing the potential off-target liabilities of this compound.

Table 1: In Vitro Potency and Selectivity

| Compound | Target | Assay Type | Value | Reference |

| This compound | RXRα | Binding Affinity (Ki) | 12 nM | |

| RXRα | Functional Activity (EC50) | 43 nM | ||

| Bexarotene | RXRα | Functional Activity (EC50) | 33 nM | |

| RXRβ | Functional Activity (EC50) | 24 nM | ||

| RXRγ | Functional Activity (EC50) | 25 nM | ||

| RARs | Functional Activity (EC50) | >10,000 nM | ||

| PPARγ | Competitive Displacement (IC50) | ~3 µM |

Table 2: Preclinical In Vivo and Clinical Observations of Bexarotene's Off-Target Effects

| Off-Target Effect | Animal Model/Study Population | Observation | Quantitative Data | Reference |

| Hyperlipidemia | Patients with metastatic differentiated thyroid carcinoma | Increased plasma triglycerides | +150% | |

| ApoE*3-Leiden.CETP mice | Increased VLDL-C, Decreased HDL-C | +11%, -56% | ||

| Hypothyroidism | Athyreotic subjects on L-T4 | Decreased serum total T4, free T4, and T3 | 56%, 47%, and 69% of baseline, respectively | |

| General Toxicity | Rats and Dogs (Preclinical Toxicology) | Testicular tubular degeneration (immature dogs), adrenal gland hypertrophy | N/A |

Experimental Protocols for Assessing Off-Target Effects

To thoroughly evaluate the off-target profile of this compound, a series of in vitro and in vivo assays should be conducted. The following protocols are based on methodologies used in the preclinical assessment of Bexarotene and other RXR agonists.

In Vitro Assays

1. Nuclear Receptor Activation/Inhibition Assays

-

Objective: To determine the agonist or antagonist activity of this compound on a panel of nuclear receptors, including LXR, TR, RAR, and PPARγ.

-

Methodology: Luciferase Reporter Gene Assay.

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency.

-

Transfection: Cells are co-transfected with:

-

An expression vector for the full-length nuclear receptor of interest (e.g., LXRα, TRβ, RARα, PPARγ).

-

A reporter plasmid containing a luciferase gene under the control of a response element specific to the nuclear receptor (e.g., LXRE-luc, TRE-luc, RARE-luc, PPRE-luc).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Treatment: Transfected cells are treated with a range of concentrations of this compound. For antagonist assays, cells are co-treated with a known agonist for the receptor of interest.

-

Measurement: After a 24-48 hour incubation period, cell lysates are assayed for both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.

-

2. Off-Target Binding Assays

-

Objective: To identify direct binding of this compound to a panel of off-targets, with a particular focus on PPARγ.

-

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Displacement Assay.

-

Reagents:

-

Recombinant purified PPARγ protein (ligand-binding domain).

-

A fluorescently labeled PPARγ ligand (tracer).

-

A terbium-labeled anti-tag antibody specific for the recombinant protein.

-

-

Procedure: The PPARγ protein, tracer, and antibody are incubated in the presence of varying concentrations of this compound.

-

Measurement: The TR-FRET signal is measured. Binding of the tracer to the protein brings the donor (terbium) and acceptor (fluorescent label on the tracer) into proximity, generating a FRET signal. Unlabeled this compound will compete with the tracer for binding, leading to a decrease in the FRET signal.

-

Data Analysis: The IC50 value is determined from the dose-dependent inhibition of the FRET signal.

-

In Vivo Preclinical Studies

1. Assessment of Dyslipidemia

-

Objective: To evaluate the effect of this compound on lipid metabolism.

-

Animal Model: ApoE*3-Leiden (E3L) mice, optionally with the human cholesteryl ester transfer protein (CETP) transgene, are a relevant model as they develop human-like lipoprotein profiles.

-

Experimental Design:

-

Acclimatization: Animals are acclimatized and fed a standard chow diet.

-

Dosing: Animals are treated with this compound or vehicle control via oral gavage for a specified period (e.g., 4-6 weeks).

-

Sample Collection: Blood samples are collected at baseline and at the end of the treatment period. Liver tissue is collected at necropsy.

-

Biochemical Analysis:

-

Plasma is analyzed for total cholesterol, triglycerides, HDL-C, and LDL-C.

-

Lipoprotein profiles can be determined by fast protein liquid chromatography (FPLC).

-

Hepatic VLDL-TG production rate is measured by injecting a lipase inhibitor (e.g., Triton WR-1339) and measuring the rate of triglyceride accumulation in the plasma.

-

Plasma CETP activity can also be measured.

-

-

Gene Expression Analysis: Hepatic expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASn) can be quantified by qPCR.

-

2. Assessment of Hypothyroidism

-

Objective: To investigate the impact of this compound on thyroid function.

-

Animal Model: Sprague-Dawley rats are a standard model for toxicology studies. To specifically study peripheral thyroid hormone metabolism, an athyreotic model (surgically or radioiodine-induced) on a stable levothyroxine (T4) replacement dose can be used.

-

Experimental Design:

-

Dosing: Animals are treated with this compound or vehicle control for a defined period.

-

Hormone Level Measurement: Serum is collected to measure levels of:

-

Thyroid-stimulating hormone (TSH)

-

Total and free thyroxine (T4)

-

Total and free triiodothyronine (T3)

-

Reverse T3 (rT3)

-

T4 sulfate (T4S) to assess non-deiodinase mediated metabolism.

-

-

TSH Stimulation Test: In some protocols, recombinant human TSH (rhTSH) can be administered to assess the pituitary response.

-

Data Analysis: Changes in hormone levels and ratios (e.g., T3/rT3) are analyzed to determine the mechanism of hypothyroidism (central suppression vs. increased peripheral clearance).

-

3. General Toxicology Studies

-

Objective: To identify target organs of toxicity and establish a safety margin.

-

Animal Models: Studies are typically conducted in two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).

-

Experimental Design (based on FDA guidelines):

-

Dose Range Finding Studies: Initial studies to determine appropriate dose levels for longer-term studies.

-

Repeated-Dose Toxicity Studies:

-

Duration: Typically 28 or 90 days.

-

Groups: Multiple dose groups (low, mid, high) and a vehicle control group.

-

Parameters Monitored:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examinations at baseline and termination.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.

-

Gross Pathology: Full necropsy of all animals at termination.

-

Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, and any gross lesions from other groups.

-

-

-

Conclusion

While this compound shows promise as a potent RXR agonist, a thorough evaluation of its off-target effects is essential for its continued development. Based on the extensive preclinical and clinical data for Bexarotene, the primary off-target concerns for this compound are likely to be hyperlipidemia and hypothyroidism, mediated through interactions with the LXR and TR signaling pathways, respectively. Additionally, the potential for direct off-target binding, such as to PPARγ, should be investigated.

The experimental protocols outlined in this guide provide a robust framework for a comprehensive preclinical safety assessment of this compound. By employing these methodologies, researchers and drug development professionals can generate the necessary data to understand the full pharmacological profile of this compound, mitigate potential risks, and pave the way for its safe and effective clinical use. It is imperative that future preclinical studies on this compound directly address these potential off-target liabilities to build a complete and accurate safety profile.

References

A Technical Guide to Bexarotene-Induced Gene Expression in Neuronal Cells

A Note on Fluorobexarotene: This guide focuses on the retinoid X receptor (RXR) agonist Bexarotene. The query for "this compound" identified it as a potent derivative with a 75% greater binding affinity for RXR than Bexarotene[1]. However, as a custom-synthesized compound, publicly available research on its specific biological effects, particularly regarding gene expression in neuronal cells, is not available at this time[1]. Given that both compounds share the same molecular target (RXR), this guide provides a comprehensive overview of the well-documented effects of Bexarotene, which serves as a foundational proxy for understanding the potential, likely more potent, effects of this compound.

Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs)[2][3][4]. These nuclear receptors function as transcription factors that regulate a wide array of genes controlling cellular differentiation, proliferation, and metabolism. In the central nervous system, Bexarotene has demonstrated significant therapeutic potential in preclinical models of neurological diseases by modulating gene expression pathways critical for neuronal function, lipid metabolism, and inflammation.

Core Signaling Pathways

Bexarotene exerts its effects by binding to RXRs (subtypes α, β, γ), which primarily function by forming heterodimers with other nuclear receptors. The composition of this dimer dictates which genes are regulated. The most relevant partnerships in neuronal cells include Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs).

The RXR:LXR Signaling Pathway

The heterodimer of RXR and LXR is a critical regulator of cholesterol homeostasis and inflammation in the brain. Activation of this pathway by Bexarotene is a primary mechanism underlying its effects in models of Alzheimer's disease. Upon activation, the RXR:LXR complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, upregulating their expression.

Key gene targets include:

-

Apolipoprotein E (ApoE): Essential for lipid transport and amyloid-beta (Aβ) clearance in the brain.

-

ATP Binding Cassette Transporter A1 (ABCA1): A crucial cholesterol efflux transporter that facilitates the lipidation of ApoE.

-

ATP Binding Cassette Transporter G1 (ABCG1): Also involved in cholesterol transport.

The RXR:PPAR Signaling Pathway

RXR also forms "permissive" heterodimers with PPARs (e.g., PPARδ). In this configuration, the complex can be activated by an agonist for either receptor, including Bexarotene. This pathway is implicated in neuroprotection, bioenergetic homeostasis, and the induction of autophagy. Activation of RXR:PPARδ has been shown to be protective in cellular models of Huntington's disease by restoring cellular energy balance and promoting the clearance of protein aggregates.

Quantitative Gene Expression Changes

Treatment with Bexarotene induces significant changes in the transcriptome of various brain cells. Studies using unbiased, genome-wide RNA-sequencing (RNA-Seq) have identified hundreds of differentially expressed genes in response to Bexarotene in the cortex of mouse models.

Table 1: Summary of Differentially Expressed Genes in APOE4 Mouse Cortex

This table summarizes data from a study where six-month-old APOE4 mice were treated with Bexarotene. RNA-Seq analysis identified 551 upregulated and 227 downregulated genes.

| Functional Category | Key Upregulated Genes | Key Downregulated Genes | Biological Process |

| Neurogenesis & Differentiation | Nes, Pax6, Fabp7, Sox2 | Id2, Bmp4 | Promotes proliferation and differentiation of neural progenitors. |

| Neuron Projection & Development | Dcx, Map2, Nrp1 | Sema3a | Enhances dendritic complexity and neurite outgrowth. |

| Lipid Metabolism | Apoe, Abca1 | - | Increases cholesterol transport and ApoE lipidation. |

| Synaptic Function | Syp, Dlg4 (PSD95) | - | Supports synaptic integrity and plasticity. |

Table 2: Cell-Type Specific Gene Expression Changes (Single-Cell RNA-Seq)

A single-cell transcriptomics study in an Alzheimer's disease mouse model (APP/PS1) revealed cell-type-specific responses to Bexarotene.

| Cell Type | Key Upregulated Genes | Associated GO Terms | Implied Function |

| Astrocytes | Id1, Id3, Sox9, Hes5 | Cell differentiation, Notch signaling | Regulation of neuronal differentiation and stem cell maintenance. |

| Oligodendrocytes | Apoe, Apod, Creb5 | Regulation of cholesterol biosynthesis | Support of remyelination and brain homeostasis. |

| Microglia (DAM) | Apoe, Cst7, Lpl | Response to amyloid-beta | Promotion of Aβ-responsive signatures. |

| Endothelial Cells | Hspb1, Slc2a1 (GLUT1), Sox17 | Vasculogenesis, protein folding | Control of neuroinflammation and glucose uptake. |

Experimental Protocols & Workflows

Reproducing the findings on Bexarotene's effects requires precise experimental procedures. Below are detailed methodologies based on published studies.

In Vivo Bexarotene Treatment Protocol (Mouse Model)

This protocol is adapted from studies using Alzheimer's disease mouse models.

-

Animal Model: Six-month-old APP/PS1 or APOE-targeted replacement mice.

-

Compound Formulation: Bexarotene is formulated in a vehicle solution, typically DMSO, and then diluted in a carrier like corn oil or formulated into diet chow (e.g., 100 mg/kg/day).

-

Administration: Administer Bexarotene or vehicle control to mice daily via oral gavage or ad libitum via formulated chow for a period ranging from 3 days to 8 weeks.

-

Tissue Collection: At the end of the treatment period, euthanize mice via approved methods. Perfuse transcardially with ice-cold phosphate-buffered saline (PBS).

-

Brain Dissection: Rapidly dissect the brain on an ice-cold surface. Isolate specific regions (e.g., cortex, hippocampus) for downstream analysis.

-

Sample Processing: For RNA analysis, immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction. For protein analysis, homogenize tissue in RIPA buffer with protease and phosphatase inhibitors.

In Vitro Neuronal Differentiation Protocol (Embryonic Stem Cells)

This protocol is based on the differentiation of mouse embryonic stem (ES) cells into neuronal lineages.

-

Cell Culture: Culture mouse ES cells on gelatin-coated plates in ES cell medium containing LIF (leukemia inhibitory factor).

-

Embryoid Body (EB) Formation: To initiate differentiation, dissociate ES cells and culture them in suspension in non-adherent petri dishes in differentiation medium (without LIF) to form embryoid bodies (EBs).

-

Bexarotene Treatment: After 4 days, plate the EBs onto coated plates and treat with differentiation medium containing various concentrations of Bexarotene (e.g., 0.1–1 µM) or vehicle control.

-

Neuronal Induction: Continue treatment for an additional 4-6 days, replacing the medium every 2 days.

-

Analysis:

-

qPCR: Extract RNA to analyze the expression of neuronal precursor markers (Nes, Pax6) and differentiation markers (Tubb3, Map2).

-

Immunocytochemistry: Fix cells and stain for neuronal markers like β-III-tubulin to visualize neurite outgrowth and neuronal morphology.

-

RNA-Sequencing and Data Analysis Workflow

References

Understanding the Structure-Activity Relationship of Fluorobexarotene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorobexarotene, a synthetic retinoid analog, has emerged as a potent and selective agonist of the Retinoid X Receptor (RXR), a key nuclear receptor involved in regulating gene transcription related to cell differentiation, proliferation, and apoptosis. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its enhanced binding affinity and functional activity compared to its predecessor, Bexarotene. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the core signaling pathways and experimental workflows.

Introduction: The Role of RXR and the Advent of this compound

Retinoid X Receptors (RXRs) are members of the nuclear receptor superfamily and function as critical transcription factors. They form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptors (PPARs), thereby controlling a vast array of physiological processes. Bexarotene, a first-generation RXR agonist, is approved for the treatment of cutaneous T-cell lymphoma (CTCL). However, the quest for analogs with improved potency and selectivity has led to the development of this compound. The key structural modification in this compound is the addition of a fluorine atom, which significantly enhances its interaction with the RXR ligand-binding pocket.

Structure-Activity Relationship (SAR) of this compound

The defining feature of this compound is the strategic placement of a fluorine atom on the benzoic acid ring of the Bexarotene scaffold. This modification has a profound impact on the molecule's biological activity.

Key Structural Features and Their Impact:

-

Tetramethyl-tetrahydronaphthalene moiety: This lipophilic group anchors the molecule within the hydrophobic ligand-binding pocket of the RXR.

-

Vinyl linker: Provides the appropriate spatial orientation for the two ends of the molecule.

-

Benzoic acid group: The carboxylic acid is crucial for forming key interactions with amino acid residues in the ligand-binding pocket.

-

Ortho-Fluoro substitution: The addition of a fluorine atom ortho to the carboxylic acid group is the critical modification in this compound. This electron-withdrawing group is thought to increase the acidity of the carboxylic acid, leading to a stronger interaction with the receptor. This results in a significantly higher binding affinity for RXRα compared to Bexarotene.

Quantitative Analysis: this compound vs. Bexarotene

This compound exhibits superior potency as an RXR agonist compared to Bexarotene. The available data indicates a significant improvement in both binding affinity and transcriptional activation.

| Compound | Target | Assay Type | Value | Reference |

| This compound | RXRα | Binding Affinity (Ki) | 12 nM | [1] |

| RXRα | Functional Activity (EC50) | 43 nM | [1] | |

| Bexarotene | RXRα | Functional Activity (EC50) | 33 nM | [2] |

| RXRβ | Functional Activity (EC50) | 24 nM | [2] | |

| RXRγ | Functional Activity (EC50) | 25 nM | [2] | |

| RARs | Functional Activity (EC50) | >10,000 nM |

Note: A direct side-by-side comparison of Ki values for both compounds across all RXR and RAR subtypes from a single study is not publicly available. However, it is reported that this compound possesses an apparent RXR binding affinity that is 75% greater than Bexarotene.

Signaling Pathways of this compound

As a potent RXR agonist, this compound's mechanism of action is centered on the activation of RXR-mediated gene transcription. Upon binding to the RXR ligand-binding domain, this compound induces a conformational change in the receptor, leading to the formation of RXR homodimers or heterodimers with other nuclear receptors. These receptor dimers then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their expression.

Based on studies of the closely related Bexarotene, the downstream effects of this compound are anticipated to involve key cellular pathways controlling cell cycle progression and apoptosis.

References

Initial Toxicity Screening of Fluorobexarotene in Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorobexarotene, a synthetic retinoid X receptor (RXR) agonist, has emerged as a compound of interest for further investigation due to its potential therapeutic applications. This document provides a comprehensive technical guide for the initial in vitro toxicity screening of this compound. It outlines detailed experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle alterations in a panel of representative cancer cell lines. Furthermore, this guide presents a framework for data analysis and visualization of the underlying molecular pathways, offering a foundational methodology for the preclinical evaluation of this and other novel RXR agonists.

Introduction

This compound is a potent and selective agonist of the retinoid X receptor (RXR), a member of the nuclear receptor superfamily.[1] RXRs play a crucial role in a multitude of physiological processes by forming heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), vitamin D receptor (VDR), and peroxisome proliferator-activated receptors (PPARs).[2][3][4] Upon activation by a ligand like this compound, these heterodimers function as transcription factors that modulate the expression of genes involved in cell differentiation, proliferation, and apoptosis.[5]

The predecessor to this compound, Bexarotene, is an approved treatment for cutaneous T-cell lymphoma (CTCL), demonstrating the therapeutic potential of RXR agonists in oncology. This compound, a fluorinated analog, is designed for enhanced potency and potentially improved pharmacokinetic properties. An initial assessment of its toxicity profile in relevant biological systems is a critical step in its preclinical development. This guide details a systematic approach to the initial toxicity screening of this compound using a panel of well-characterized human cancer cell lines:

-

MCF-7: Human breast adenocarcinoma, representing a common solid tumor type.

-

A549: Human lung carcinoma, another prevalent solid tumor model.

-

HepG2: Human liver carcinoma, important for assessing potential hepatotoxicity.

-

Jurkat: Human T-cell leukemia, a suspension cell line relevant to hematological malignancies.

The primary objectives of this initial screening are to determine the cytotoxic potential of this compound across different cell lineages, to elucidate the primary mechanisms of cell death, and to identify its effects on cell cycle progression.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by binding to and activating RXRs. Once activated, RXRs form heterodimers with other nuclear receptors. This complex then binds to specific DNA sequences known as response elements in the promoter regions of target genes, thereby regulating their transcription. The downstream effects of RXR activation are complex and cell-type dependent, but generally involve the induction of apoptosis and inhibition of cell proliferation. This can be mediated through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. Additionally, RXR agonists can influence cell cycle progression by modulating the expression of cell cycle inhibitors like p21 and p27.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the initial toxicity screening of this compound.

Cell Culture

MCF-7, A549, and HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Jurkat cells are cultured in RPMI-1640 medium with the same supplements. All cell lines are incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assessment: MTT Assay